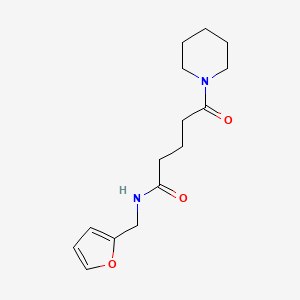
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide, also known as FMP, is a synthetic compound that has been extensively studied for its potential medicinal properties. FMP belongs to the class of compounds known as piperidinylamides, which have been shown to possess a wide range of biological activities. FMP has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been shown to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response, while sparing the COX-1 enzyme, which is responsible for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and to decrease the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a potent inflammatory mediator. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory genes.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied for its pharmacological properties, making it a reliable source for research purposes. However, N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. One area of interest is the development of novel N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide in combination with other drugs for the treatment of various inflammatory and pain-related disorders. Further studies are also needed to fully understand the mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide and to identify potential side effects and toxicity.
Synthesis Methods
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide can be synthesized through a multistep process involving the reaction of 2-furaldehyde with piperidine, followed by acylation with pentanoyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. The synthesis of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been optimized to yield high purity and high yields, making it a reliable source for research purposes.
Scientific Research Applications
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties have been shown to be effective in the treatment of various inflammatory and pain-related disorders, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has also been found to exhibit antipyretic effects, making it a potential treatment for fever.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-5-piperidin-1-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(16-12-13-6-5-11-20-13)7-4-8-15(19)17-9-2-1-3-10-17/h5-6,11H,1-4,7-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMNVHELTYIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5162627.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)

![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)